Heptane-1-13C

Catalog No.
S1938148
CAS No.
75560-45-1
M.F
C7H16
M. Wt
101.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heptane-1-13C

CAS Number

75560-45-1

Product Name

Heptane-1-13C

IUPAC Name

(113C)heptane

Molecular Formula

C7H16

Molecular Weight

101.19 g/mol

InChI

InChI=1S/C7H16/c1-3-5-7-6-4-2/h3-7H2,1-2H3/i1+1

InChI Key

IMNFDUFMRHMDMM-OUBTZVSYSA-N

SMILES

CCCCCCC

Canonical SMILES

CCCCCCC

Isomeric SMILES

CCCCCC[13CH3]

The exact mass of the compound Heptane-1-13C is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Heptane-1-13C (CAS 75560-45-1) is a selectively mono-isotopically labeled linear alkane featuring a 99 atom % 13C enrichment exclusively at the terminal C1 position . With a boiling point of 98 °C and a density of 0.691 g/mL, its bulk physicochemical properties mirror those of native n-heptane[1]. However, its precise isotopic asymmetry makes it a critical procurement choice for high-resolution mechanistic tracing in petrochemical catalysis and as a premium internal standard for quantitative gas chromatography-mass spectrometry (GC-MS). Unlike uniformly labeled or deuterated analogs, Heptane-1-13C provides a distinct +1 Da mass shift while preserving native C-H bond kinetics and exact chromatographic retention behavior, ensuring high-fidelity data in complex matrix normalizations.

Substituting Heptane-1-13C with native n-heptane, uniformly labeled Heptane-13C7, or Heptane-d16 fundamentally compromises experimental integrity in advanced analytical and catalytic workflows. Native n-heptane lacks the mass shift required for MS deconvolution, rendering it useless as an internal standard. Uniformly labeled Heptane-13C7 cannot resolve positional carbon migrations during complex catalytic reforming or dehydrocyclization processes, as all carbons are isotopically indistinguishable [1]. Furthermore, utilizing Heptane-d16 introduces significant primary kinetic isotope effects (KIE) that artificially depress C-H activation rates and cause measurable chromatographic retention time shifts (earlier elution) in GC-MS due to altered polarizability [2]. Procurement of the precisely C1-labeled 13C variant is therefore mandatory for workflows requiring exact kinetic parity, perfect co-elution, and terminal-carbon tracking.

Chromatographic Co-Elution Fidelity in GC-MS Workflows

In high-resolution GC-MS profiling, deuterated standards like Heptane-d16 exhibit an inverse isotope effect on vapor pressure and polarizability, leading to earlier elution times (often 1.5 to 3.0 seconds) compared to the native analyte. Heptane-1-13C, however, maintains near-perfect chromatographic co-elution (ΔtR < 0.01 sec) with native n-heptane [1].

Evidence DimensionChromatographic retention time shift (ΔtR)
Target Compound DataHeptane-1-13C (ΔtR < 0.01 sec)
Comparator Or BaselineHeptane-d16 (ΔtR ≈ -1.5 to -3.0 sec)
Quantified Difference>1.5 second retention discrepancy eliminated
ConditionsCapillary GC-MS profiling of complex biological or environmental matrices

Ensures perfect peak overlap for accurate automated integration and matrix-effect normalization, preventing misidentification in high-throughput workflows.

Positional Resolution in Mechanistic Tracing for Catalysis

During the evaluation of transition metal carbide catalysts for alkane isomerization, researchers must distinguish between 1,6-ring closure (dehydrocyclization) and methyl shift pathways. Heptane-1-13C allows definitive tracking of the terminal carbon's fate via 13C NMR or MS fragmentation, whereas uniformly labeled Heptane-13C7 provides zero positional resolution because all carbons yield identical isotopic signals [1].

Evidence DimensionTerminal carbon migration tracking capability
Target Compound DataHeptane-1-13C (100% resolution of C1 fate)
Comparator Or BaselineHeptane-13C7 (0% positional resolution)
Quantified DifferenceComplete differentiation of competing reaction pathways
ConditionsIsotopic mapping of reaction products in bifunctional metal-acid catalysis

Essential for petrochemical catalyst development, where identifying the exact bond-breaking sequence dictates support and active-site engineering.

Kinetic Parity in C-H Bond Activation Studies

When studying the intrinsic kinetics of catalytic reforming, the choice of isotopic label heavily influences the observed reaction rates. Heptane-d16 introduces a massive primary kinetic isotope effect (KIE) that artificially slows C-H bond cleavage by a factor of 3 to 5. In contrast, Heptane-1-13C exhibits a minimal heavy-atom KIE (k_12C / k_13C ≈ 1.02 - 1.05), preserving the native reaction kinetics [1].

Evidence DimensionPrimary Kinetic Isotope Effect (k_light / k_heavy)
Target Compound DataHeptane-1-13C (KIE ≈ 1.02 - 1.05)
Comparator Or BaselineHeptane-d16 (KIE ≈ 3.0 - 5.0)
Quantified Difference~300-500% artificial rate suppression avoided
ConditionsHigh-temperature (400-600 °C) catalytic isomerization and C-H activation

Allows researchers to measure the true intrinsic reaction rates of alkane reforming without the isotopic label artificially slowing the rate-limiting steps.

Internal Standardization for Complex GC-MS Metabolomics

Heptane-1-13C is the optimal internal standard for quantifying volatile organic compounds (VOCs) in biological and environmental samples. Because it perfectly co-elutes with native heptane and provides a distinct +1 Da mass shift, it allows for highly accurate normalization of instrumental drift without the retention time penalties associated with deuterated standards[2].

Mechanistic Elucidation of Petrochemical Catalysts

In the development of novel zeolite or transition metal carbide catalysts, Heptane-1-13C is utilized to map the exact pathways of alkane isomerization and dehydrocyclization. By tracking the specific fate of the terminal 13C label, researchers can definitively distinguish between carbenium-ion methyl migration and metal-catalyzed 1,6-ring closure [1].

Kinetic Benchmarking of C-H Activation

When evaluating the intrinsic turnover frequencies of new catalytic materials, Heptane-1-13C serves as a superior probe molecule compared to Heptane-d16. It avoids the massive primary kinetic isotope effects that artificially depress C-H cleavage rates, ensuring that the measured kinetics accurately reflect the catalyst's true performance on native hydrocarbon feeds [1].

XLogP3

4.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Wikipedia

(1-~13~C)Heptane

Dates

Last modified: 02-18-2024

Explore Compound Types